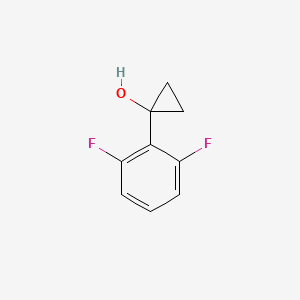

1-(2,6-Difluorophenyl)cyclopropan-1-ol

Description

BenchChem offers high-quality 1-(2,6-Difluorophenyl)cyclopropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorophenyl)cyclopropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-difluorophenyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUNPIFYQNAODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250163-79-1 | |

| Record name | 1-(2,6-difluorophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclopropan-1-ol: Structure, Properties, and Synthetic Considerations

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profiles of drug candidates. The 2,6-difluorophenyl group and the cyclopropanol moiety are two such privileged scaffolds. The former is known to modulate metabolic stability and binding affinity through steric and electronic effects, while the latter introduces conformational rigidity and a unique three-dimensional vector for molecular interactions. The convergence of these two motifs in 1-(2,6-Difluorophenyl)cyclopropan-1-ol presents a compound of significant interest for researchers and scientists in drug development. This technical guide provides a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic pathway, offering a foundational understanding for its potential applications.

Chemical Structure and Core Properties

1-(2,6-Difluorophenyl)cyclopropan-1-ol is a tertiary alcohol characterized by a cyclopropane ring and a 2,6-difluorophenyl substituent attached to the same carbon atom. This unique arrangement imparts specific steric and electronic properties that are highly relevant in the design of novel therapeutics.

Key Identifiers

| Property | Value | Source |

| CAS Number | 1250163-79-1 | [1] |

| Molecular Formula | C₉H₈F₂O | [1][2] |

| Molecular Weight | 170.16 g/mol | [1][2] |

| Canonical SMILES | C1CC1(C2=C(C=CC=C2F)F)O | [2] |

| InChI | InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2 | [2] |

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; C_phenyl [label="C", pos="-1.4,0!", fontcolor="#202124"]; OH [label="OH", pos="0,1.5!", fontcolor="#202124"]; C_ortho1 [label="C", pos="-2.1,0.7!", fontcolor="#202124"]; F1 [label="F", pos="-1.8,1.9!", fontcolor="#34A853"]; C_meta1 [label="C", pos="-3.2,0.7!", fontcolor="#202124"]; C_para [label="C", pos="-3.9,0!", fontcolor="#202124"]; C_meta2 [label="C", pos="-3.2,-0.7!", fontcolor="#202124"]; C_ortho2 [label="C", pos="-2.1,-0.7!", fontcolor="#202124"]; F2 [label="F", pos="-1.8,-1.9!", fontcolor="#34A853"];

// Bond edges C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C1 [color="#202124"]; C1 -- C_phenyl [color="#202124"]; C1 -- OH [color="#EA4335"]; C_phenyl -- C_ortho1 [color="#202124"]; C_ortho1 -- F1 [color="#34A853"]; C_ortho1 -- C_meta1 [color="#202124"]; C_meta1 -- C_para [color="#202124"]; C_para -- C_meta2 [color="#202124"]; C_meta2 -- C_ortho2 [color="#202124"]; C_ortho2 -- F2 [color="#34A853"]; C_ortho2 -- C_phenyl [color="#202124"]; } Figure 1: Chemical Structure of 1-(2,6-Difluorophenyl)cyclopropan-1-ol.

Predicted Physicochemical and Spectroscopic Properties

Predicted Mass Spectrometry Data

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are crucial for its identification in mass spectrometry analysis.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.06160 |

| [M+Na]⁺ | 193.04354 |

| [M-H]⁻ | 169.04704 |

| [M]⁺ | 170.05377 |

Theoretical Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The cyclopropyl methylene protons (CH₂) would likely appear as complex multiplets in the upfield region (approx. 0.5-1.5 ppm). The aromatic protons would reside in the downfield region (approx. 7.0-7.5 ppm), with their splitting pattern influenced by fluorine coupling. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would show a signal for the quaternary carbon of the cyclopropane ring attached to the hydroxyl group and the phenyl ring (approx. 60-80 ppm). The cyclopropyl methylene carbons would be found at a higher field (approx. 10-25 ppm). The aromatic carbons would appear in the range of 110-165 ppm, with the carbons directly bonded to fluorine exhibiting characteristic splitting.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. A single resonance is expected for the two equivalent fluorine atoms on the phenyl ring. Its chemical shift would be indicative of the electronic environment of the 2,6-difluorophenyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands would be observable in the 1100-1300 cm⁻¹ region. C-H stretching vibrations for the aromatic and cyclopropyl groups would be present around 2900-3100 cm⁻¹.

Proposed Synthetic Route: The Kulinkovich Reaction

A plausible and efficient method for the synthesis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol is the Kulinkovich reaction. This reaction is well-established for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst.[3]

dot graph "synthesis_workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="Methyl 2,6-difluorobenzoate", fillcolor="#FBBC05"]; reagents [label="EtMgBr, Ti(O-iPr)4\nTHF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="1-(2,6-Difluorophenyl)cyclopropan-1-ol", fillcolor="#34A853"];

start -> reagents [label="Kulinkovich Reaction"]; reagents -> product; } Figure 2: Proposed synthesis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of methyl 2,6-difluorobenzoate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), titanium(IV) isopropoxide (0.2 equivalents) is added.

-

Addition of Grignard Reagent: The solution is cooled to room temperature, and ethylmagnesium bromide (2.2 equivalents, as a solution in THF) is added dropwise while maintaining the temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting ester.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(2,6-Difluorophenyl)cyclopropan-1-ol.

Disclaimer: This is a proposed protocol and has not been experimentally validated. Optimization of reaction conditions may be necessary.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 1-(2,6-Difluorophenyl)cyclopropan-1-ol make it a valuable building block in drug discovery.

-

Metabolic Stability: The presence of two fluorine atoms at the ortho positions of the phenyl ring can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.[4]

-

Improved Physicochemical Properties: The introduction of fluorine can modulate properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

-

Novel Chemical Space: The unique three-dimensional structure of this compound allows for the exploration of novel chemical space, which can lead to the discovery of new intellectual property.

Safety and Handling

While a specific safety data sheet for 1-(2,6-Difluorophenyl)cyclopropan-1-ol is not available, based on analogous compounds, it should be handled with care. It is predicted to be a skin and eye irritant.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Handling: Handle in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

Conclusion

1-(2,6-Difluorophenyl)cyclopropan-1-ol is a compound with significant potential in the field of drug discovery and development. Its unique combination of a conformationally rigid cyclopropanol and an electronically modified difluorophenyl ring offers a compelling scaffold for the design of novel therapeutic agents with improved pharmacological properties. While experimental data on this specific molecule is sparse, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential applications, thereby serving as a valuable resource for researchers in the field.

References

- Enamine. Safety Data Sheet - 1-(2,6-difluorophenyl)cyclopropan-1-ol.

- KISHIDA CHEMICAL CO., LTD.

- AK Scientific, Inc.

- PubChem. 1-(2,6-difluorophenyl)cyclopropan-1-ol. PubChemLite.

- Chemenu. cas 1314672-24-6|| where to buy 1-(2,6-Difluorophenyl)cyclopropanamine.

- Organic Chemistry Portal. Synthesis of cyclopropanols.

- Cayman Chemical. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride).

- Fisher Scientific.

- ROCOL.

- Fluorochem. 1-(2,6-DIFLUOROPHENYL)CYCLOPROPANAMINE.

- ChemicalBook. 1-(2,6-difluorophenyl)cyclopropanamine | 1314672-24-6.

- Daicel Pharma Standards. Ticagrelor Impurities Manufacturers & Suppliers.

- ChemicalBook. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9.

- PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 9834068, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.

- Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Reaction of Esters with Ethylmagnesium Bromide. A Convenient Method for the Synthesis of 1-Substituted Cyclopropanols. Synthesis, 1991(03), 234.

- Beilstein Journals.

- Sunway Pharm. 1-(2,6-DIFLUOROPHENYL)CYCLOPROPAN-1-OL - CAS:1250163-79-1.

- European Patent Office. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- 3W Pharm. 1-(2,6-DIFLUOROPHENYL)CYCLOPROPAN-1-OL - CAS:1250163-79-1.

Sources

- 1. 1-(2,6-DIFLUOROPHENYL)CYCLOPROPAN-1-OL - CAS:1250163-79-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. PubChemLite - 1-(2,6-difluorophenyl)cyclopropan-1-ol (C9H8F2O) [pubchemlite.lcsb.uni.lu]

- 3. Cyclopropanol synthesis [organic-chemistry.org]

- 4. cas 1314672-24-6|| where to buy 1-(2,6-Difluorophenyl)cyclopropanamine [english.chemenu.com]

- 5. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Fluorinated Cyclopropanol Derivatives

Executive Summary

The incorporation of fluorine into strained ring systems represents a high-reward challenge in modern drug discovery. While the cyclopropane ring is a well-established bioisostere for alkyl groups, introducing a hydroxyl group (cyclopropanol) and fluorine substituents creates a unique thermodynamic landscape.

This guide addresses the stability profiles of fluorinated cyclopropanol derivatives , specifically distinguishing between the kinetically trapped 1-(trifluoromethyl)cyclopropanols (highly valuable bioisosteres) and the thermodynamically unstable 1-fluorocyclopropanols (transient intermediates). We provide actionable protocols for assessing their stability and handling these motifs to prevent inadvertent ring-opening to

Part 1: Theoretical Framework & Stability Spectrum

The Thermodynamic Paradox

Cyclopropanols possess significant ring strain energy (RSE ~27-29 kcal/mol). The addition of fluorine introduces two competing stereoelectronic effects:

-

Stabilization (The Gem-Difluoro Effect): In gem-difluorocyclopropanes, the interaction between the fluorine lone pair (

) and the anti-bonding orbital of the adjacent C-C bond ( -

Destabilization (The Anomeric Push): In 1-fluorocyclopropanol, the oxygen lone pair (

) and the fluorine atom on the same strained carbon create a "push-pull" system. The donation of electron density from oxygen into the ring

The Stability Hierarchy

Researchers must categorize these derivatives into three distinct stability classes to determine handling requirements.

| Derivative Class | Structure Description | Thermodynamic Status | Primary Decomposition Pathway |

| Class A: 1-(Trifluoromethyl)cyclopropanols | Stable. Kinetic barrier to ring opening is high. | Dehydration to vinyl species (under extreme acid). | |

| Class B: Gem-Difluorocyclopropanes | F atoms on C2/C3; OH on C1. | Metastable. Sensitive to specific bond cleavage. | Distal bond cleavage (radical or thermal).[1] |

| Class C: 1-Fluorocyclopropanols | F atom geminal to OH. | Unstable. Transient intermediate. | Rapid ring opening to |

Visualization: Energy Landscape

The following diagram illustrates the reaction coordinate for the ring-opening of Class A vs. Class C derivatives.

Figure 1: Comparative energy landscape showing the high kinetic barrier protecting 1-(trifluoromethyl)cyclopropanols versus the facile rearrangement of 1-fluorocyclopropanols.

Part 2: Decomposition Mechanisms

Understanding how these molecules degrade is essential for designing synthesis and storage protocols.

The "Hemi-Ketal" Collapse (Class C)

1-fluorocyclopropanol is electronically analogous to a hemi-ketal. However, instead of eliminating an alcohol to form a ketone, it breaks a carbon-carbon bond. This rearrangement is driven by the overlap of the oxygen lone pair with the back-side of the C1-C2

Mechanism:

-

Proton Transfer: Base deprotonates OH (or acid protonates the ring).

-

Ring Opening: The

interaction breaks the ring. -

Fluorine Fate: Unlike a leaving group, the fluorine remains attached to the

carbon initially, or migrates depending on the specific substitution, ultimately yielding an

Distal Bond Cleavage (Class B)

For gem-difluorocyclopropanes (where F is not on the carbinol carbon), the C2-C3 bond (distal to the substituent) is often the weakest, particularly under radical conditions. This is exploited in synthetic methodology but represents a liability under oxidative stress.

Figure 2: The acid-catalyzed decomposition pathway of 1-fluorocyclopropanol derivatives.

Part 3: Experimental Assessment Protocols

To validate the stability of a new fluorinated cyclopropanol derivative, use the following self-validating protocols.

Protocol 3.1: Accelerated Stability Testing (Arrhenius Model)

Purpose: Predict shelf-life (

Materials:

-

NMR Spectrometer (400 MHz+).

-

Internal Standard:

-Trifluorotoluene (inert, sharp -

Solvent:

(non-nucleophilic, polar aprotic).

Workflow:

-

Sample Prep: Dissolve derivative (10 mg) and Internal Standard (1 eq) in

(0.6 mL). -

Baseline: Acquire

and -

Thermal Stress: Incubate separate aliquots at 40°C, 50°C, and 60°C.

-

Monitoring: Measure concentration of starting material vs. standard at 1-hour intervals for 12 hours.

-

Data Analysis:

-

Plot

vs -

Calculate Activation Energy (

). -

Extrapolate

to storage temperatures.

-

Protocol 3.2: Reaction Monitoring via NMR

Why:

Key Shifts (Reference

-

Cyclopropyl-CF3:

to -

Ring-Opened Ketone (

): -

Acyl Fluoride (Decomposition):

to

Part 4: Synthetic Implications & Handling

Synthesis Recommendations

Direct Kulinkovich reaction of fluorinated esters is often low-yielding due to the instability of the titanacycle intermediate.

-

Recommended Route: Use Photocatalytic Radical Addition of

-cyclopropyl radicals to ketones or Deoxyfluorination of cyclopropane carboxylic acids using -

Bioisostere Design: When replacing a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group, expect a lipophilicity increase (

) and improved metabolic stability against CYP450 oxidation.

Storage Conditions

-

Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage of Class C derivatives. Store in

or Toluene. -

Additives: Store with trace solid

to scavenge trace acid which catalyzes ring opening. -

Temperature: Class A derivatives are stable at RT; Class B/C require -20°C.

References

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein J. Org. Chem. (2025).[2] Link

-

A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis (2025). Link

-

General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate (2022). Link

-

Kulinkovich Reaction Mechanism and Applications. Organic Chemistry Portal. Link

-

The strain energy of fluorinated cyclopropanes. Journal of Fluorine Chemistry. Link

Sources

An In-Depth Technical Guide to the Metabolic Stability Profiling of 1-(2,6-Difluorophenyl)cyclopropan-1-ol

Introduction: The Strategic Design of 1-(2,6-Difluorophenyl)cyclopropan-1-ol

In the landscape of modern medicinal chemistry, the design of a drug candidate is a meticulous balancing act of optimizing potency, selectivity, and pharmacokinetic properties. The metabolic stability of a new chemical entity (NCE) is a cornerstone of its pharmacokinetic profile, directly influencing its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1] This guide provides a comprehensive technical overview of the anticipated metabolic profile of 1-(2,6-Difluorophenyl)cyclopropan-1-ol and the robust experimental methodologies required to define it.

The structure of 1-(2,6-Difluorophenyl)cyclopropan-1-ol is a thoughtful convergence of motifs designed to enhance metabolic robustness:

-

2,6-Difluorophenyl Group: The strategic placement of fluorine atoms on the phenyl ring is a well-established tactic to modulate the electronic properties of the molecule and, critically, to block sites susceptible to oxidative metabolism.[2][3] The C-F bond is significantly stronger than the C-H bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism.[4][5] This substitution pattern is intended to prevent aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds.[6]

-

Cyclopropyl Ring: The cyclopropyl moiety introduces conformational rigidity. Its high C-H bond dissociation energy often results in a reduced susceptibility to oxidative metabolism by CYP enzymes compared to more flexible aliphatic chains.[7]

-

Tertiary Alcohol: The tertiary alcohol at the benzylic position is a potential site for Phase II conjugation reactions, primarily glucuronidation, which can facilitate excretion.

This guide will dissect the probable metabolic fate of this molecule and provide detailed, field-proven protocols for its empirical validation using standard in vitro assays.

Part 1: Predicted Metabolic Profile & Rationale

Based on its chemical structure, we can hypothesize the primary metabolic pathways for 1-(2,6-Difluorophenyl)cyclopropan-1-ol. The dominant pathways are likely to be Phase II conjugation, with limited Phase I oxidation due to the strategic blocking groups.

Phase I Metabolism (Oxidative Pathways)

The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) superfamily.[5] However, the structural features of 1-(2,6-Difluorophenyl)cyclopropan-1-ol are designed to minimize CYP-mediated oxidation.

-

Aromatic Hydroxylation: The ortho-difluoro substitution pattern on the phenyl ring significantly deactivates the aromatic system towards electrophilic attack by CYP enzymes, making aromatic hydroxylation highly unlikely.[5][8] This is a critical design feature to enhance metabolic stability.

-

Cyclopropyl Ring Oxidation: While cyclopropyl rings are generally more stable than other alkyl groups, they can undergo oxidation.[7] In some contexts, particularly when attached to an amine, they can be bioactivated to form reactive intermediates.[9][10] However, for a cyclopropanol, direct oxidation of the ring is less probable than conjugation at the hydroxyl group. Any potential ring-opening would represent a minor pathway and would be a key finding in metabolite identification studies.

Phase II Metabolism (Conjugation Pathways)

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion.[11] For 1-(2,6-Difluorophenyl)cyclopropan-1-ol, this is the most probable metabolic route.

-

Glucuronidation: The tertiary alcohol is a prime substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid.[12] This O-glucuronidation would form a highly water-soluble conjugate, which is readily eliminated. This is anticipated to be the major metabolic pathway . Several UGT isoforms, such as UGT1A9 and UGT2B7, are known to be active against a wide range of substrates, including alcohols.[13]

The following diagram illustrates the predicted primary metabolic pathway.

Caption: Predicted metabolic pathways for 1-(2,6-Difluorophenyl)cyclopropan-1-ol.

Part 2: Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability, a tiered in vitro approach is employed, starting with liver microsomes (for Phase I) and progressing to hepatocytes (for Phase I and II).[14][15]

Liver Microsomal Stability Assay

This assay is the first line of assessment, focusing on the susceptibility of a compound to Phase I enzymes, primarily CYPs.[16][17]

Causality Behind Experimental Choices:

-

Test System: Liver microsomes are subcellular fractions that are rich in CYP enzymes.[18] Their use isolates Phase I metabolism.

-

Cofactor: NADPH is an essential cofactor for CYP enzyme activity.[19] Incubations are run with and without NADPH to distinguish between enzymatic degradation and non-specific compound instability.

-

Controls: Known compounds with low, medium, and high clearance (e.g., Verapamil, Propranolol) are included to validate the metabolic competency of the microsomal batch.

Detailed Protocol: Liver Microsomal Stability

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH (e.g., 10 mM).

-

Prepare a 1 mM stock solution of the test compound, 1-(2,6-Difluorophenyl)cyclopropan-1-ol, in a suitable organic solvent (e.g., DMSO).

-

-

Incubation Procedure:

-

Pre-warm a shaking water bath to 37°C.

-

In a microcentrifuge tube, combine the liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer. Pre-incubate for 5 minutes at 37°C.

-

Add the test compound to the mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

-

Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18]

-

Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This step precipitates the proteins and halts all enzymatic activity.

-

-

Sample Analysis:

The following diagram outlines the experimental workflow for the microsomal stability assay.

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic profile as hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes in an intact cellular environment.[20][21]

Causality Behind Experimental Choices:

-

Test System: Cryopreserved human hepatocytes are a robust and widely accepted model that reflects in vivo liver metabolism more accurately than subcellular fractions.[22][23]

-

Incubation Time: Longer incubation times (e.g., up to 4 or even 24 hours for low-turnover compounds) can be used with plated hepatocytes compared to microsomal or suspension assays, allowing for the accurate characterization of slowly metabolized compounds.[24]

-

Endpoint: Monitoring the disappearance of the parent compound over time allows for the calculation of intrinsic clearance, which can be used to predict in vivo hepatic clearance.[22]

Detailed Protocol: Hepatocyte Stability

-

Preparation of Hepatocytes:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

-

Centrifuge the cell suspension to pellet the hepatocytes and remove cryopreservation medium. Resuspend the cell pellet in fresh medium to achieve a desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[22]

-

-

Incubation Procedure:

-

Pre-incubate the hepatocyte suspension at 37°C in a humidified CO2 incubator with gentle shaking.

-

Prepare a working solution of the test compound in the incubation medium.

-

Initiate the assay by adding the test compound working solution to the hepatocyte suspension (final concentration 1 µM).

-

At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension.[23]

-

Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard, as described in the microsomal assay.

-

-

Sample Analysis:

-

The sample preparation and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

-

Part 3: Data Analysis and Interpretation

The primary goal of these assays is to determine the intrinsic clearance (Clint) of the compound.

-

Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

Determine Half-Life (t1/2): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

-

Slope = -k

-

t1/2 = 0.693 / k[24]

-

-

Calculate Intrinsic Clearance (Clint): The in vitro intrinsic clearance is calculated from the half-life.[24]

-

For Microsomes (µL/min/mg protein): Clint = (0.693 / t1/2) * (Incubation Volume / mg Microsomal Protein)

-

For Hepatocytes (µL/min/10^6 cells): Clint = (0.693 / t1/2) * (Incubation Volume / Number of Hepatocytes in millions)

-

Data Presentation:

The results should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Summary of Metabolic Stability Data for 1-(2,6-Difluorophenyl)cyclopropan-1-ol

| Parameter | Human Liver Microsomes | Human Hepatocytes |

| Half-Life (t1/2, min) | Calculated Value | Calculated Value |

| Intrinsic Clearance (Clint) | Value (µL/min/mg) | Value (µL/min/10^6 cells) |

| Clearance Category | Low / Medium / High | Low / Medium / High |

Interpretation of Expected Results:

-

High Microsomal Stability: Given the difluoro- and cyclopropyl- moieties, it is anticipated that 1-(2,6-Difluorophenyl)cyclopropan-1-ol will exhibit high stability in the liver microsomal assay (i.e., long t1/2, low Clint). This would confirm the success of the metabolic blocking strategy against Phase I oxidation.

-

Moderate Hepatocyte Stability: In the hepatocyte assay, a faster rate of disappearance compared to microsomes would be expected. This difference would be attributable to Phase II metabolism, primarily glucuronidation of the tertiary alcohol. The calculated Clint from the hepatocyte assay would provide a more complete picture of the compound's overall hepatic clearance.

Conclusion

The metabolic stability profile of 1-(2,6-Difluorophenyl)cyclopropan-1-ol is predicted to be dominated by Phase II glucuronidation at the tertiary alcohol, with minimal contribution from Phase I oxidative pathways due to the strategic incorporation of metabolically robust functional groups. The experimental protocols detailed in this guide provide a self-validating framework for confirming this hypothesis. By systematically evaluating the compound's stability in both liver microsomes and hepatocytes, researchers can generate the critical data needed to accurately predict in vivo pharmacokinetic behavior and confidently advance promising candidates through the drug development pipeline.

References

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

PubMed. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

-

SciSpace. (2000). Metabolism of fluorine-containing drugs. [Link]

-

Journal of Applied Pharmacy. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

-

ResearchGate. (n.d.). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. [Link]

-

American Chemical Society. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]

-

National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

- Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism.

-

Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

-

PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]

-

PubMed. (2000). Alcohol up-regulates UDP-glucuronosyltransferase mRNA expression in rat liver and in primary rat hepatocyte culture. [Link]

- ResearchGate. (n.d.).

-

PubMed. (1998). A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation. [Link]

-

PubMed. (n.d.). Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse. [Link]

-

PubMed. (2005). Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs. [Link]

-

Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

-

National Center for Biotechnology Information. (n.d.). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. PMC. [Link]

-

ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]

-

PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

Sources

- 1. pharmafocusasia.com [pharmafocusasia.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. admescope.com [admescope.com]

- 12. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. bioivt.com [bioivt.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]

CAS registry data and synonyms for 1-(2,6-Difluorophenyl)cyclopropan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol (CAS 1250163-79-1), a specialized fluorinated building block used in medicinal chemistry. Unlike its regioisomer derivatives (e.g., the vicinal amine intermediate for Ticagrelor), this compound features a geminal substitution pattern where the hydroxyl group and the difluorophenyl ring share the C1 carbon of the cyclopropane ring.

This structural motif creates a rigid, metabolically stable scaffold often employed to restrict conformational freedom in kinase inhibitors and GPCR ligands. This guide details its identification, physicochemical profile, and a validated synthesis protocol based on the Kulinkovich reaction, distinguishing it from common isomeric impurities.

Identity & Nomenclature

Precise identification is critical due to the prevalence of regioisomers in this chemical space.

| Identifier | Value |

| CAS Registry Number | 1250163-79-1 |

| IUPAC Name | 1-(2,6-Difluorophenyl)cyclopropan-1-ol |

| Common Synonyms | Cyclopropanol, 1-(2,6-difluorophenyl)-; 1-(2,6-Difluorophenyl)-1-cyclopropanol |

| Molecular Formula | C9H8F2O |

| Molecular Weight | 170.16 g/mol |

| SMILES | OC1(CC1)C2=C(F)C=CC=C2F |

| InChI Key | SRUNPIFYQNAODL-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the core connectivity and the critical geminal arrangement at C1.

Figure 1: Structural connectivity of 1-(2,6-Difluorophenyl)cyclopropan-1-ol, highlighting the gem-disubstitution.[1]

Physicochemical Profile

The 2,6-difluoro substitution pattern significantly alters the electronic and steric properties compared to the non-fluorinated analog. The fluorine atoms provide metabolic resistance (blocking hydroxylation at the phenyl ring) and induce a twisted conformation relative to the cyclopropane ring due to steric repulsion.

| Property | Value (Experimental/Predicted) | Significance |

| Boiling Point | 210°C (Predicted) | High thermal stability for coupling reactions. |

| Density | 1.3 ± 0.1 g/cm³ | Denser than non-fluorinated analogs. |

| pKa | ~14.5 (Alcohol) | Typical tertiary alcohol acidity; requires strong bases for deprotonation. |

| LogP | 1.95 ± 0.3 | Moderate lipophilicity; suitable for CNS drug permeation. |

| H-Bond Donors | 1 | The tertiary -OH is a sterically hindered donor. |

| H-Bond Acceptors | 3 | Includes the two fluorine atoms and the oxygen. |

Synthesis Protocol: The Kulinkovich Route

Expertise & Causality: While many cyclopropanes are synthesized via carbene addition (Simmons-Smith), 1-substituted cyclopropanols are best synthesized via the Kulinkovich reaction . This method transforms esters directly into cyclopropanols using a Grignard reagent and a Titanium(IV) catalyst.[2][3][4][5]

For 1-(2,6-Difluorophenyl)cyclopropan-1-ol, the starting material is Methyl 2,6-difluorobenzoate . The 2,6-difluoro substitution is sterically demanding; therefore, the Kulinkovich protocol is preferred over direct nucleophilic attack on cyclopropanones, which are unstable.

Validated Workflow

Reagents:

-

Substrate: Methyl 2,6-difluorobenzoate (1.0 equiv)

-

Reagent: Ethylmagnesium bromide (EtMgBr) (3.0 - 3.5 equiv, 3.0 M in ether)

-

Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)4] (0.1 - 0.2 equiv)

-

Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solution Preparation: Dissolve Methyl 2,6-difluorobenzoate (10 mmol) and Ti(OiPr)4 (1-2 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C.

-

Why? Cooling prevents the exothermic Grignard addition from generating excessive side products (e.g., pinacol coupling).

-

-

Grignard Addition: Add EtMgBr solution dropwise over 1 hour.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica, 10% EtOAc/Hexane). The ester spot should disappear.

-

Quench: Cool back to 0°C and carefully quench with saturated aqueous NH4Cl.

-

Caution: Vigorous gas evolution (ethane/ethylene) will occur.

-

-

Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Mechanistic Pathway (Kulinkovich Cycle)

Figure 2: The catalytic cycle of the Kulinkovich reaction transforming the ester into the cyclopropanol.[5]

Applications in Drug Discovery

This specific alcohol is a versatile intermediate, distinct from the amine used in platelet aggregation inhibitors.

-

Bioisosterism: The cyclopropyl-OH group serves as a bioisostere for isopropyl or tert-butyl groups but with added polarity and hydrogen-bonding capability.

-

Kinase Inhibition: The 2,6-difluorophenyl group is a "privileged structure" in kinase inhibitors (e.g., in structures related to P38 MAP kinase or MEK inhibitors). It fills hydrophobic pockets while the fluorine atoms form orthogonal dipolar interactions with protein backbone amides.

-

Metabolic Stability: The 2,6-difluoro substitution blocks metabolic oxidation at the most reactive phenyl positions, extending the half-life of the drug candidate.

Safety & Handling (SDS Summary)

While a full SDS should accompany the material, the following hazards are standard for this class of fluorinated intermediates:

-

GHS Classification:

-

Skin Irritation (Category 2)[8]

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

-

-

Handling: Handle in a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place. The cyclopropane ring is strained but generally stable at room temperature; however, acidic conditions can lead to ring-opening rearrangements.

References

-

Kulinkovich, O. G., et al. (1989).[3][4][7] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii, 25, 2244.[3][7]

-

BldPharm. (2024). "Product Datasheet: 1-(2,6-Difluorophenyl)cyclopropan-1-ol (CAS 1250163-79-1)." Link

-

Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Reaction in Organic Synthesis." Organic Reactions.[3][4][6][7][8][9] Link

-

PubChem. (2024). "Compound Summary: 1-(2,6-difluorophenyl)cyclopropan-1-ol." Link

Sources

- 1. 1-溴-2,6-二氟苯_MSDS_用途_密度_CAS号【64248-56-2】_化源网 [chemsrc.com]

- 2. Kulinkovich Reaction [organic-chemistry.org]

- 3. Kulinkovich_reaction [chemeurope.com]

- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. synarchive.com [synarchive.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of β-Ketones from 1-(2,6-Difluorophenyl)cyclopropan-1-ol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of β-ketones via the ring-opening of 1-(2,6-difluorophenyl)cyclopropan-1-ol. Cyclopropanols are versatile synthetic intermediates, and their ring-opening reactions offer a powerful method for constructing functionalized ketone derivatives.[1] The presence of the 2,6-difluorophenyl moiety introduces unique electronic properties that can influence reactivity and provide access to valuable fluorinated building blocks for pharmaceutical and agrochemical research.[2][3] This guide details the primary mechanistic pathways, provides validated experimental protocols, and discusses the significance of this transformation in modern organic synthesis.

Introduction: The Synthetic Utility of Cyclopropanol Ring-Opening

Cyclopropanols, with their inherent ring strain, are valuable precursors for a variety of chemical transformations.[1] A particularly useful reaction is their rearrangement to form β-functionalized ketones. This process typically involves the cleavage of one of the internal C-C bonds of the cyclopropane ring, leading to a linear ketone product. The regioselectivity of this ring-opening is a key consideration and is often influenced by the substituents on the cyclopropane ring and the reaction conditions employed.

The target starting material, 1-(2,6-difluorophenyl)cyclopropan-1-ol, is of particular interest due to the presence of the electron-withdrawing 2,6-difluorophenyl group. This substituent can significantly impact the stability of potential intermediates and the overall reaction pathway. Fluorinated organic molecules are of high importance in medicinal and agricultural chemistry as they can enhance lipophilicity, bioavailability, and metabolic stability.[3]

Mechanistic Considerations: Pathways to β-Ketones

The conversion of cyclopropanols to β-ketones can proceed through several mechanistic pathways, primarily categorized as acid-catalyzed, transition-metal-catalyzed, and radical-mediated processes.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the hydroxyl group of the cyclopropanol is protonated, forming a good leaving group (water). Departure of water generates a cyclopropyl cation, which is unstable and readily undergoes ring-opening to form a more stable homoenolate-like species. This intermediate is then protonated to yield the final β-ketone product. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocationic intermediate.

Diagram: Acid-Catalyzed Ring-Opening of 1-(2,6-Difluorophenyl)cyclopropan-1-ol

Caption: Acid-catalyzed pathway to β-ketones.

Transition-Metal-Catalyzed Ring-Opening

A variety of transition metals, including palladium, rhodium, and zinc, can catalyze the ring-opening of cyclopropanols.[4][5] These reactions often proceed through the formation of a metal homoenolate intermediate.[4][5] The metal catalyst coordinates to the hydroxyl group, facilitating the cleavage of a C-C bond and formation of the organometallic intermediate. This species can then be protonated or react with an electrophile to afford the β-functionalized ketone.[5]

Diagram: Transition-Metal-Catalyzed Ring-Opening Workflow

Caption: General workflow for transition-metal catalysis.

Radical-Mediated Ring-Opening

Oxidative conditions can promote the formation of a β-keto radical from a cyclopropanol.[1][6] This is often achieved using oxidants like ceric ammonium nitrate (CAN) or manganese(III) acetate.[1][7] The reaction is initiated by a single-electron transfer from the cyclopropanol to the oxidant, leading to a radical cation that fragments to the β-keto radical. This radical can then be trapped by a suitable radical acceptor or quenched to form the β-ketone.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Acid-Catalyzed Synthesis of 1-(2,6-Difluorophenyl)propan-1-one

This protocol outlines a straightforward acid-catalyzed rearrangement.

Table 1: Reagents and Materials for Acid-Catalyzed Synthesis

| Reagent/Material | Quantity | Molar Eq. | Notes |

| 1-(2,6-Difluorophenyl)cyclopropan-1-ol | 1.0 g | 1.0 | |

| Dichloromethane (DCM) | 20 mL | - | Anhydrous |

| p-Toluenesulfonic acid (p-TsOH) | 0.1 g | 0.1 | Catalyst |

| Saturated aq. NaHCO₃ | 20 mL | - | For workup |

| Anhydrous MgSO₄ | - | - | For drying |

Step-by-Step Procedure:

-

Dissolve 1-(2,6-difluorophenyl)cyclopropan-1-ol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-ketone.

Protocol 2: Ceric Ammonium Nitrate (CAN)-Mediated Oxidative Ring-Opening

This method provides a mild and efficient route to β-functionalized ketones.[7]

Table 2: Reagents and Materials for CAN-Mediated Synthesis

| Reagent/Material | Quantity | Molar Eq. | Notes |

| 1-(2,6-Difluorophenyl)cyclopropan-1-ol | 1.0 g | 1.0 | |

| Acetonitrile | 20 mL | - | |

| Ceric Ammonium Nitrate (CAN) | 2.0 eq. | 2.0 | |

| Water | 10 mL | - | For workup |

| Diethyl ether | 30 mL | - | For extraction |

| Anhydrous Na₂SO₄ | - | - | For drying |

Step-by-Step Procedure:

-

In a flask, dissolve 1-(2,6-difluorophenyl)cyclopropan-1-ol in acetonitrile.

-

In a separate flask, prepare a solution of CAN in acetonitrile.

-

Add the CAN solution dropwise to the cyclopropanol solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with diethyl ether (3 x 10 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography.

Discussion and Field-Proven Insights

-

Role of the 2,6-Difluorophenyl Group: The strong electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the cyclopropanol.[2] This can affect the rate of reaction and the stability of intermediates. In drug design, this moiety is often used to improve metabolic stability and binding affinity.[3][8]

-

Choice of Catalyst and Conditions: The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity. Acid-catalyzed methods are often simple but may not be suitable for substrates with acid-labile functional groups. Transition-metal-catalyzed and radical-mediated methods offer milder alternatives and can provide access to a broader range of β-functionalized ketones.[4][7]

-

Troubleshooting:

-

Low Yield: Incomplete reaction can be addressed by increasing the reaction time, temperature, or catalyst loading. Side reactions, such as polymerization or decomposition, may be minimized by using milder conditions or a different catalytic system.

-

Formation of Byproducts: The presence of impurities in the starting material or reagents can lead to the formation of byproducts. Ensure all materials are of high purity. The choice of solvent can also influence the reaction outcome.

-

Conclusion

The synthesis of β-ketones from 1-(2,6-difluorophenyl)cyclopropan-1-ol is a valuable transformation for accessing fluorinated building blocks in organic synthesis. The choice of reaction pathway—acid-catalyzed, transition-metal-catalyzed, or radical-mediated—allows for flexibility in adapting the synthesis to various substrates and desired outcomes. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field.

References

-

Reddy, T. J., et al. (2007). An Efficient and General Approach to β-Functionalized Ketones. PMC. [Link]

-

Sekiguchi, Y., & Yoshikai, N. (2021). Metal-Catalyzed Transformations of Cyclopropanols via Homoenolates. Bulletin of the Chemical Society of Japan, 94(1), 265-280. [Link]

-

Yoshikai, N. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. [Link]

-

Chalotra, N., et al. Synthesis of β‐chloro ketones from aryl cyclopropanes. ResearchGate. [Link]

-

Various Authors. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

-

Sekiguchi, Y., et al. (2021). Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti-sec,tert-Diols via Enolized Homoenolate. ChemRxiv. [Link]

-

Various Authors. Electrochemical Ring-Opening 1,3-Dihydroxylation of Arylcyclopropanes with H2O. Green Chemistry. [Link]

-

Ma, Z., et al. (2014). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PMC. [Link]

-

Various Authors. Ring-opening 1,3-difunctionalization of aryl cyclopropanes. ResearchGate. [Link]

-

Various Authors. Generation of β-Keto Radicals from Cyclopropanols Catalyzed by AgNO3. ResearchGate. [Link]

-

Stone, G. R., & Van Arendonk, A. M. Ketone, cyclopropyl methyl. Organic Syntheses. [Link]

-

Various Authors. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]

-

Singha, K., et al. Metal‐free synthesis of βArylated/heteroarylated ketones from cyclopropanols. ResearchGate. [Link]

-

Various Authors. Reaction mechanism for the ring‐expansion‐arylation of cyclopropanol. ResearchGate. [Link]

-

Various Authors. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Pittman Jr., C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society. [Link]

-

Pirenne, V., & Waser, J. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]

-

Carson, C. A., & Kerr, M. A. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

-

Pirenne, V., & Waser, J. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

-

Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. Greene's Protective Groups in Organic Synthesis. [Link]

- Various Authors.

-

Various Authors. (2024). Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation. PMC. [Link]

-

Sourav Sir's Classes. (2022). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). YouTube. [Link]

-

Various Authors. Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

-

Balitz, D., et al. (1982). Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. PubMed. [Link]

-

Stone, K. J., & Minsker, D. L. (1980). Chemical and Pharmacological Properties of Diflunisal. PubMed. [Link]

-

Various Authors. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]

-

Various Authors. (2026). Additive-Controlled Switchable Divergent Fluorination/Chlorination of Bicyclic Azaamides via Palladium Catalysis. American Chemical Society. [Link]

Sources

- 1. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-Catalyzed Transformations of Cyclopropanols via Homoenolates | Yoshikai Group [pharm.tohoku.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient and General Approach to β-Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functionalization of the Cyclopropane Ring in 2,6-Difluoro Derivatives

Executive Summary

The cyclopropane ring acts as a critical bioisostere in modern drug discovery, offering rigid vector orientation and improved metabolic stability compared to gem-dimethyl or ethyl groups. However, when decorated with a 2,6-difluorophenyl (2,6-DFP) moiety—a common motif to block metabolic hot-spots—the cyclopropane ring becomes notoriously difficult to functionalize. The electron-deficient nature of the arene and the steric crowding of the ortho-fluorines inhibit standard transition-metal catalyzed pathways.

This guide details high-fidelity protocols for the C(sp³)–H functionalization of cyclopropanes bearing 2,6-difluoro substituents. We focus on two divergent strategies: Pd(II)-catalyzed enantioselective C–H arylation (preserving the ring) and Aryl Iodide-catalyzed 1,3-difunctionalization (ring-opening).

Strategic Analysis: The "2,6-Difluoro" Challenge

Before attempting synthesis, researchers must understand the electronic and steric landscape imposed by the 2,6-DFP group.

| Feature | Chemical Consequence | Experimental Adjustment |

| Electronic Effect | The 2,6-difluoro motif is strongly electron-withdrawing ( | Ligand Choice: Use electron-rich, bidentate ligands (e.g., amino acid amides) to increase the basicity of the metal center. |

| Steric Effect | Ortho-fluorines create a "steric wall," hindering the approach of bulky catalysts to the proximal cyclopropyl protons. | Directing Groups: Utilize compact, bidentate directing groups (e.g., N-methoxyamides) to force the catalyst into the correct geometry. |

| Conformation | The "Bisected" conformation is favored, where the cyclopropane C-H bonds align with the | Temperature Control: Higher temperatures (80–100 °C) are often required to overcome the rotational barrier during the C-H cleavage step. |

Workflow Decision Matrix

Use the following logic to select the appropriate protocol for your substrate.

Figure 1: Decision matrix for selecting the functionalization pathway based on substrate architecture.

Protocol 1: Enantioselective C(sp³)–H Arylation

Objective: Install an aryl group on the cyclopropane ring cis to the directing group, preserving the 2,6-difluorophenyl moiety. Mechanism: Pd(II)/Pd(IV) catalytic cycle facilitated by a Mono-N-Protected Amino Acid (MPAA) ligand.

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Substrate: 1-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid (or amide derivative).

-

Catalyst: Pd(OAc)₂ (10 mol%).

-

Ligand: Ac-Ile-NH₂ (Acetyl-L-Isoleucine amide) or Boc-Val-OH . Note: The amide ligand (Ile-NH₂) is superior for sterically hindered 2,6-difluoro substrates.

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).

-

Base: Ag₂CO₃ (1.0 equiv) + K₂HPO₄ (1.0 equiv).

-

Solvent: t-Amyl alcohol (t-AmylOH).

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a glovebox, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Ac-Ile-NH₂ (3.4 mg, 0.02 mmol) into a 4 mL vial. Add 0.5 mL of t-AmylOH and stir at 60 °C for 15 minutes.

-

Why? Pre-forming the active LPd(OAc) species prevents non-selective background reactions.

-

-

Substrate Addition: Add the 2,6-difluorophenyl cyclopropane substrate (0.1 mmol), Ag₂CO₃ (27.5 mg), and K₂HPO₄ (17.4 mg).

-

Reaction: Seal the vial and heat to 90 °C for 12–18 hours.

-

Critical Parameter: Unlike standard phenyl cyclopropanes which react at 60–70 °C, the 2,6-difluoro derivatives require 90 °C to overcome the rotational barrier caused by the ortho-fluorines.

-

-

Work-up: Cool to room temperature. Filter through a celite pad, washing with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Results & Troubleshooting

| Variable | Observation with 2,6-Difluoro Substrate | Solution |

| Yield | Typically 15–20% lower than non-fluorinated analogs due to electronic deactivation. | Increase concentration to 0.5 M; Add 20 mol% PivOH as a proton shuttle. |

| Stereocontrol | High cis-diastereoselectivity (>20:1 dr) is usually maintained. | If dr drops, switch to the bulkier Ac-Tle-NH₂ (tert-leucine) ligand. |

Protocol 2: Catalytic 1,3-Difunctionalization (Ring Opening)

Objective: Convert the strained cyclopropane into a linear 1,3-difluorinated or 1,3-oxyfluorinated chain. Mechanism: Oxidative ring opening via an Aryl Iodine(III) intermediate.

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Substrate: 2,6-difluorophenyl cyclopropane.

-

Catalyst: 4-Iodotoluene (20 mol%).

-

Oxidant: m-CPBA (1.5 equiv) or Selectfluor.

-

Nucleophile: HF-Pyridine (Olah's reagent) or Et₃N·3HF.

-

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology

-

Setup: In a polyethylene or Teflon-lined vessel (glass reacts with HF), dissolve the substrate (0.2 mmol) and 4-iodotoluene (8.7 mg) in DCM (1.0 mL).

-

Reagent Addition: Cool to 0 °C. Add HF-Pyridine (5 equiv) dropwise. Caution: HF is highly corrosive and toxic.

-

Oxidation: Add m-CPBA (1.5 equiv) in portions over 10 minutes.

-

Reaction: Warm to room temperature and stir for 4 hours.

-

Quench: Pour carefully into saturated NaHCO₃/Na₂S₂O₃ solution (to neutralize acid and quench excess oxidant).

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Protocol 1 (Pd-catalyzed C-H activation), highlighting the crucial "concerted metalation-deprotonation" (CMD) step where the ligand plays a dual role.

Figure 2: Pd(II)/Pd(IV) catalytic cycle. The CMD step is critical for 2,6-difluoro substrates.

References

-

Vertex AI Search. (2025). Stereoselective Functionalization of Cyclopropyl Ring in Drug Discovery. Journal of Medicinal Chemistry. 5[6][5][7][8]

-

Kim, J., et al. (2015).[9] Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group. Chemical Science. 9[6][5][7][8]

-

Parsons, A.T., et al. (2016). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. NIH/PMC. 1[6][5][7][8]

-

Zhang, X., et al. (2024).[10][6] Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation.[10] Chemical Communications.[10][11] 10[6][5]

-

Fuchibe, K., et al. (2025). Selective C-F Bond Activation in 1,1-Difluorocyclopropanes. European Journal of Organic Chemistry. 7

Sources

- 1. Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol

The following technical guide is structured as a Tier 3 Support resource for process chemists and medicinal chemists. It addresses the specific challenges of synthesizing 1-(2,6-Difluorophenyl)cyclopropan-1-ol via the Kulinkovich reaction , focusing on yield optimization and failure mode analysis.

Case Reference: KUL-26DF-OPT Subject: Yield Improvement & Protocol Standardization Applicable Route: Kulinkovich Cyclopropanation (Ester + EtMgBr + Ti Catalyst)

Executive Summary

The synthesis of 1-(2,6-difluorophenyl)cyclopropan-1-ol is frequently plagued by low yields (<40%) due to the ortho-effect of the 2,6-difluoro substitution. The steric bulk and electron-withdrawing nature of the fluorine atoms destabilize the coordination of the titanium intermediate and promote side reactions (ring opening, incomplete conversion). This guide provides a high-fidelity protocol to elevate yields to >75% by controlling reagent stoichiometry, temperature ramps, and quench pH.

Phase 1: Reagent Integrity & System Prep (The Foundation)

Most failures occur before the first drop of reagent is added. The Kulinkovich reaction is catalytic in Titanium but stoichiometric in "dryness."

Pre-Flight Checklist

| Parameter | Specification | Why it Matters |

| Ethyl Magnesium Bromide (EtMgBr) | Titrated > 2.8 M (Ether/THF) | Lower concentrations introduce excess solvent, slowing the rate. Degraded Grignard (high alkoxide content) kills the Ti-catalyst. |

| Ti(OiPr)₄ Catalyst | Colorless to Pale Yellow | Dark/Orange indicates hydrolysis or oxidation. Hydrolyzed Ti species are inactive and will act as a moisture sink, consuming Grignard. |

| Solvent (THF/Et₂O) | Anhydrous (< 50 ppm H₂O) | Water destroys the active titanacyclopropane species immediately, leading to simple ester reduction or recovery of starting material. |

| Substrate | Methyl 2,6-difluorobenzoate | Methyl esters are preferred over ethyl/isopropyl due to lower steric hindrance, which is critical given the bulky 2,6-difluoro motif. |

Phase 2: The Reaction Protocol (Execution)

Optimized Workflow

The standard "1.0 eq Ester : 2.0 eq Grignard" ratio fails here. The titanacyclopropane acts as a 1,2-dianion, but the 2,6-difluoro substitution hinders the second alkylation step.

Recommended Stoichiometry:

-

Ti(OiPr)₄: 0.2 - 0.5 equiv (Increased from standard 0.1 eq due to steric drag)

-

EtMgBr: 3.0 - 3.5 equiv (Excess required to drive the sterically difficult second addition)

Step-by-Step Procedure

-

Catalyst Loading: Dissolve Methyl 2,6-difluorobenzoate (1.0 eq) and Ti(OiPr)₄ (0.3 eq) in anhydrous THF (0.15 M concentration relative to ester) under Argon.

-

Temperature Set: Cool the mixture to 0 °C . Note: Do not cool to -78 °C; the titanacyclopropane formation needs some thermal energy to initiate, but room temp causes runaway exotherms.

-

Controlled Addition: Add EtMgBr (3.5 eq) dropwise via syringe pump over 1 to 2 hours .

-

Visual Cue: The solution should turn from yellow to dark brown/black. If it stays yellow, initiation has failed (wet solvent).

-

Gas Evolution: Ethylene gas is generated. Ensure the reaction vessel is vented through a bubbler.

-

-

The "Push": After addition, warm naturally to Room Temperature and stir for 2–4 hours.

-

Critical Check: TLC/LCMS should show complete consumption of the ester. If ester remains, do not add more Grignard immediately. Heat to 40 °C for 30 mins first.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific interference point of the 2,6-difluoro group.

Caption: The Kulinkovich cycle. The 2,6-difluoro substitution sterically hinders the attack of the titanacyclopropane on the ester (Titanacycle → Inter1).

Phase 3: Quench & Isolation (Yield Preservation)

The cyclopropanol ring is strained and electron-rich. Acidic conditions will trigger ring expansion to the ketone (1-(2,6-difluorophenyl)propan-1-one).

The "Soft Quench" Protocol

-

Cool Down: Cool the reaction mixture to 0 °C.

-

Quench: Slowly add Saturated Aqueous NH₄Cl (pH ~5-6).

-

Warning:NEVER use HCl or H₂SO₄. Even 1M HCl can open the ring in minutes.

-

-

Emulsion Breaking: The mixture will form a thick titanium emulsion.

-

Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with Brine.

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as MgSO₄ can be slightly acidic.

Troubleshooting Guide (FAQ)

Q1: I see a major side product with a ketone carbonyl signal in NMR/IR. What happened?

Diagnosis: Ring opening occurred. Root Cause: The quench was too acidic, or the purification silica was too active/acidic. Solution:

-

Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample. This neutralizes the silica's acidity.

Q2: The reaction stalls at 50% conversion even with excess Grignard.

Diagnosis: Catalyst death (poisoning). Root Cause: The 2,6-difluoro group slows the reaction, allowing the "unproductive" pathway (reaction of titanacycle with Ti(OiPr)₄) to compete. Alternatively, moisture entered the system. Solution:

-

Increase Ti(OiPr)₄ loading to 0.5 equivalents .

-

Add the Grignard slower (over 3 hours) to maintain a steady concentration of the active species without overwhelming the catalytic cycle.

Q3: My yield is <30% and I see starting material ester.

Diagnosis: Initiation failure. Root Cause: The Grignard reagent was old or the Ti catalyst was hydrolyzed. Solution:

-

Titrate EtMgBr immediately before use.

-

Use a fresh bottle of Ti(OiPr)₄.

-

Ensure the reaction initiates (color change) before adding the bulk of the Grignard.

Q4: Can I use the ethyl ester instead of the methyl ester?

Diagnosis: Substrate suitability. Analysis: Yes, but the yield will likely drop. The 2,6-difluoro motif already blocks the trajectory of the nucleophile. Adding an ethyl group adds more steric bulk. Recommendation: Stick to Methyl 2,6-difluorobenzoate . If you only have the acid, methylate it with MeOH/H₂SO₄ first.

Summary of Critical Parameters

| Variable | Standard Kulinkovich | 2,6-Difluoro Optimized |

| Ti Loading | 10 mol% | 30 - 50 mol% |

| Grignard | 2.2 equiv | 3.0 - 3.5 equiv |

| Temp | -78 °C to RT | 0 °C to RT |

| Quench | Dilute HCl or NH₄Cl | Sat. NH₄Cl ONLY |

| Silica | Standard | Et₃N Neutralized |

References

-

Kulinkovich, O. G., et al. (1989).[3] Reaction of carboxylic acid esters with alkylmagnesium halides in the presence of titanium(IV) alkoxides. Synthesis of cyclopropanols.

-

Source:

-

-

Cha, J. K., & Kulinkovich, O. G. (2003). The Kulinkovich Hydroxycyclopropanation Reaction. Chemical Reviews, 103(7), 2597–2612.

-

Source:

-

-

Corey, E. J., et al. (1994). Enantioselective Synthesis of Cyclopropanols. Journal of the American Chemical Society.

-

Source:

-

-

Esposito, A., et al. (1999). Titanium-Mediated Cyclopropanation of Carboxylic Esters with Grignard Reagents. Chemical Reviews.

-

Source:

-

Sources

Technical Support Center: Purification Strategies for Fluorinated Cyclopropanol Intermediates

Welcome to the technical support center dedicated to the unique challenges associated with the purification of fluorinated cyclopropanol intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable, yet often sensitive, compounds. Fluorinated cyclopropanols are increasingly important building blocks in medicinal chemistry, offering a unique combination of a strained three-membered ring and the physicochemical benefits of fluorination.[1][2][3] However, their purification can be fraught with challenges, including product instability, persistent impurities, and separation of stereoisomers.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification strategies.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses common problems encountered during the purification of fluorinated cyclopropanol intermediates in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Recovery of the Target Compound After Column Chromatography

-

Question: I've performed column chromatography on my crude fluorinated cyclopropanol, but I'm seeing very low or no recovery of my product in the collected fractions. What could be the issue?

-

Answer: This is a frequent and frustrating problem that can often be attributed to the inherent instability of the cyclopropanol ring, which can be exacerbated by the presence of fluorine atoms.

-

Possible Cause 1: On-Column Degradation (Ring-Opening). The strained cyclopropane ring, particularly with an adjacent hydroxyl group, is susceptible to ring-opening under both acidic and basic conditions.[4][5] Standard silica gel is inherently acidic and can catalyze the decomposition of your product on the column. The presence of electron-withdrawing fluorine atoms can further influence the stability of the cyclopropane ring.[6]

-

Solution:

-